molecular formula C17H22N2O3S B4143908 N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

Cat. No.: B4143908
M. Wt: 334.4 g/mol
InChI Key: YHMKGXDRTIDQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sec-butyl group, a methyl group, and a naphthylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide typically involves multiple steps, starting with the preparation of the glycinamide backbone. The sec-butyl and methyl groups are introduced through alkylation reactions, while the naphthylsulfonyl group is added via sulfonylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(sec-butyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)acetamide
  • N~1~-(sec-butyl)-N~2~-methyl-N~2~-(2-naphthylsulfonyl)propionamide

Uniqueness

N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthylsulfonyl group, in particular, enhances its potential as a bioactive molecule compared to similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-4-13(2)18-17(20)12-19(3)23(21,22)16-10-9-14-7-5-6-8-15(14)11-16/h5-11,13H,4,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMKGXDRTIDQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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